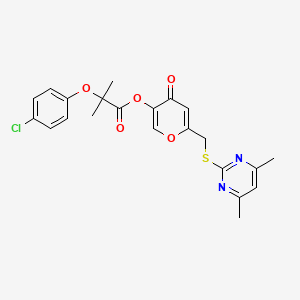

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenoxy)-2-methylpropanoate

Description

This compound is a structurally complex molecule integrating a pyrimidine-thioether moiety, a 4-oxo-4H-pyran ring, and a 2-(4-chlorophenoxy)-2-methylpropanoate ester. The 4-chlorophenoxy group may enhance target binding affinity, while the thioether linkage (S-CH₂) likely improves metabolic stability compared to oxygen or nitrogen analogs .

Properties

IUPAC Name |

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-chlorophenoxy)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O5S/c1-13-9-14(2)25-21(24-13)31-12-17-10-18(26)19(11-28-17)29-20(27)22(3,4)30-16-7-5-15(23)6-8-16/h5-11H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFERSHFLEDHTMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C(C)(C)OC3=CC=C(C=C3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenoxy)-2-methylpropanoate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyran Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyran ring.

Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with the intermediate compound.

Thioether Formation: The thioether linkage is formed by reacting the pyrimidine derivative with a thiol compound.

Esterification: The final step involves esterification, where the chlorophenoxy group is introduced through a reaction with an appropriate acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenoxy)-2-methylpropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorophenoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenoxy)-2-methylpropanoate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenoxy)-2-methylpropanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrimidine-Thioether Motifs

- Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (): This compound shares the pyrimidine-thioether core but substitutes the pyran ring with a thietane-oxy group. The absence of a chlorophenoxy group reduces its hydrophobic interactions compared to the target compound .

- Furochromenylideneamino-methylsulfanylpyrimidin-4-ones (): These derivatives feature fused furochromene and pyrimidinone systems. Unlike the target compound, they exhibit significant analgesic and anti-inflammatory activities, attributed to the furochromene moiety. The thioether in these compounds enhances stability but lacks the pyran-ester functionality of the target .

Pyran-Ester Derivatives

- 2-Methyl-4-oxo-4H-pyran-3-yl propanoate (): This simpler analog retains the 4-oxo-pyran ester but lacks the pyrimidine-thioether and chlorophenoxy groups. Its reduced molecular weight (242.2 g/mol vs. ~505 g/mol for the target compound) correlates with lower logP values (predicted 1.2 vs. ~3.5), suggesting the target’s superior membrane permeability .

Chlorophenoxy-Containing Compounds

- The target compound’s 4-chlorophenoxy-propanoate ester may similarly improve pharmacodynamic interactions .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Spectroscopic Data Comparison

Research Findings and Functional Insights

- Thioether vs.

- Chlorophenoxy vs. Methoxy Groups: The 4-chlorophenoxy group in the target may offer stronger hydrophobic interactions than methoxy groups (e.g., ’s trimethoxyphenyl derivatives), improving target affinity .

- Pyran-Ester vs. Simple Esters: The 4-oxo-pyran ester in the target compound introduces a planar, conjugated system, possibly enabling π-π stacking interactions absent in simpler esters (e.g., ’s propanoate) .

Biological Activity

The compound 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenoxy)-2-methylpropanoate is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a pyrimidine ring linked to a pyranone moiety, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 440.5 g/mol. The presence of multiple functional groups indicates potential for varied biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C23H24N2O5S |

| Molecular Weight | 440.5 g/mol |

| Purity | 95% |

Biological Activities

Preliminary studies indicate that compounds structurally similar to This compound exhibit various biological activities, including:

- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains such as Salmonella typhi and Bacillus subtilis .

- Anticancer Properties : Compounds in this class have been evaluated for their anticancer effects, demonstrating the ability to inhibit tumor growth in vitro .

- Enzyme Inhibition : Some derivatives have been identified as potent inhibitors of acetylcholinesterase and urease, indicating potential applications in treating neurodegenerative diseases and managing urea levels in patients .

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. For instance, studies on related compounds have shown that they can act as functional antagonists to the apelin receptor (APJ), which plays a critical role in cardiovascular regulation . The binding affinity and selectivity towards different receptors are crucial for determining therapeutic efficacy.

Case Studies

Several studies have explored the biological activity of compounds related to This compound :

- Study on Apelin Receptor Antagonists : Research demonstrated that derivatives like ML221 are selective antagonists of the APJ receptor, with significant implications for cardiovascular health and metabolism .

- Antimicrobial Screening : A series of synthesized compounds were tested against various bacterial strains, revealing promising antibacterial activity with some exhibiting strong inhibition against specific pathogens .

- Enzyme Inhibition Studies : Compounds were evaluated for their ability to inhibit acetylcholinesterase and urease, showing varying degrees of effectiveness which could be leveraged for therapeutic development .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis of structurally similar pyrimidine- and pyran-containing derivatives often involves multi-step processes. Key steps include:

- Thioether linkage formation : Reaction of 4,6-dimethylpyrimidin-2-thiol with a halogenated pyran intermediate under basic conditions (e.g., NaH or K₂CO₃ in DMF) to form the thioether bond .

- Esterification : Coupling the pyran intermediate with 2-(4-chlorophenoxy)-2-methylpropanoic acid using DCC/DMAP or EDCI/HOBt as coupling agents .

- Critical parameters : Temperature (60–80°C for thioether formation), solvent polarity (DMF or THF), and catalyst selection (e.g., palladium for cross-coupling steps) . Yield optimization : Adjusting stoichiometry (1.2–1.5 equivalents of thiol) and employing inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which analytical techniques are most reliable for structural confirmation?

- NMR spectroscopy : ¹H and ¹³C NMR to verify the thioether methyl group (δ 2.2–2.5 ppm for pyrimidine-CH₃), pyran-4-one carbonyl (δ 170–175 ppm), and ester linkages .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns consistent with the ester and pyrimidine moieties .

- X-ray crystallography (if crystalline): Resolve ambiguities in stereochemistry or bond connectivity, as demonstrated for analogous pyrimidine derivatives .

Advanced Research Questions

Q. How can contradictory data from different characterization methods (e.g., NMR vs. X-ray) be resolved?

- Case example : Discrepancies in pyran ring conformation (chair vs. boat) may arise from solution-state (NMR) vs. solid-state (X-ray) analyses.

- Mitigation strategies :

- Perform variable-temperature NMR to assess dynamic equilibria in solution .

- Compare computational models (DFT) with experimental data to identify energetically favorable conformers .

- Use complementary techniques like IR spectroscopy to validate carbonyl stretching frequencies (e.g., 4-oxo-pyran at ~1680 cm⁻¹) .

Q. What mechanistic insights explain the reactivity of the thioether moiety in functionalization reactions?

- Nucleophilic substitution : The sulfur atom in the thioether group acts as a soft nucleophile, facilitating reactions with electrophiles (e.g., alkyl halides) under mild conditions .

- Oxidation sensitivity : The thioether can oxidize to sulfoxide/sulfone derivatives under oxidative conditions (H₂O₂, mCPBA), altering biological activity .

- Computational support : Molecular orbital analysis (e.g., LUMO localization on pyrimidine) predicts regioselectivity in electrophilic aromatic substitution .

Q. How can in silico methods predict the compound’s pharmacokinetic or target-binding properties?

- Docking studies : Use PyMOL or AutoDock to model interactions with enzymes like cyclooxygenase-2 (COX-2), given the 4-chlorophenoxy group’s similarity to NSAID scaffolds .

- ADMET profiling : Predict logP (3.5–4.0 via ChemAxon) and CYP450 inhibition risks using QSAR models .

- Comparative analysis : Align with structurally related compounds (e.g., thieno[3,2-d]pyrimidin-4-ones) to infer metabolic stability .

Key Methodological Recommendations

- Synthetic reproducibility : Use continuous flow reactors for scale-up to maintain consistent reaction kinetics .

- Data validation : Cross-reference NMR assignments with DEPT-135 and HSQC to avoid misassignment of overlapping signals .

- Biological assays : Prioritize enzyme inhibition studies (e.g., kinase panels) before cell-based assays to narrow mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.